molecular formula C11H14N2O3 B110532 5-Allyl-5-(2-methylallyl)barbituric acid CAS No. 66941-74-0

5-Allyl-5-(2-methylallyl)barbituric acid

Cat. No. B110532
CAS RN: 66941-74-0
M. Wt: 222.24 g/mol
InChI Key: OEKGSCSLYOYXDZ-UHFFFAOYSA-N
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Description

5-Allyl-5-(2-methylallyl)barbituric acid is a chemical compound with the molecular formula C11H14N2O3 . It is a derivative of barbituric acid, where the hydrogens at position 5 are substituted by an allyl group and a 2-methylallyl group .


Molecular Structure Analysis

The molecular structure of 5-Allyl-5-(2-methylallyl)barbituric acid is characterized by a barbituric acid core with an allyl (prop-2-en-1-yl) and a 2-methylallyl (but-2-en-2-yl) group attached at the 5th position . The molecule is achiral, with no defined stereocenters . The molecular weight is 222.2405 .

properties

IUPAC Name

5-(2-methylprop-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4H,1-2,5-6H2,3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKGSCSLYOYXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1(C(=O)NC(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-5-(2-methylallyl)barbituric acid

CAS RN

66941-74-0
Record name Barbituric acid, 5-allyl-5-(2-methylallyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066941740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARBITURIC ACID, 5-ALLYL-5-(2-METHYLALLYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLP32H7G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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